molecular formula C9H16O2 B2370823 1-Oxaspiro[4.5]decan-3-ol CAS No. 29839-61-0

1-Oxaspiro[4.5]decan-3-ol

Cat. No.: B2370823
CAS No.: 29839-61-0
M. Wt: 156.225
InChI Key: RSNSZCNWYDKPMG-UHFFFAOYSA-N
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Description

1-Oxaspiro[4This compound has garnered significant attention due to its unique physical, chemical, and biological properties. It is widely used in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.5]decan-3-ol can be synthesized through several methods. One notable method involves the tandem Prins/pinacol reaction, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol . This reaction is catalyzed by Lewis acids and proceeds through a cascade process to yield oxaspirocycles with high selectivity and good yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis typically involves standard organic synthesis techniques. The use of readily available starting materials and efficient catalytic processes makes it feasible for large-scale production.

Chemical Reactions Analysis

1-Oxaspiro[4.5]decan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

1-Oxaspiro[4.5]decan-3-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-Oxaspiro[4.5]decan-3-ol is not fully elucidated. its biological effects are believed to be mediated through interactions with specific molecular targets and pathways. The compound’s unique spirocyclic structure may play a role in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

1-Oxaspiro[4.5]decan-3-ol can be compared with other spirocyclic compounds, such as:

    1-Oxaspiro[4.5]decan-2-one: Similar in structure but differs in the position of the oxygen atom and the functional group.

    1,6,9-Tri-oxaspiro[4.5]decanes: Possess additional oxygen atoms in the spirocyclic framework, leading to different chemical and biological properties.

Uniqueness: this compound’s uniqueness lies in its specific spirocyclic structure, which imparts distinct physical and chemical properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-oxaspiro[4.5]decan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-8-6-9(11-7-8)4-2-1-3-5-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNSZCNWYDKPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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